

Technical Guide: Physicochemical Properties of 3-Amino-3-(2-nitrophenyl)propanoic Acid

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Compound of Interest

Compound Name:	3-Amino-3-(2-nitrophenyl)propanoic acid
Cat. No.:	B1221991

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-nitrophenyl)propanoic acid is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural features, including a chiral center and an ortho-nitro-substituted phenyl ring, make it a versatile intermediate for the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound.

Physicochemical Properties

The key physicochemical properties of **3-Amino-3-(2-nitrophenyl)propanoic acid** are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1] [2] [3]
Molecular Weight	210.19 g/mol	[3]
CAS Number	5678-48-8	[1] [2] [3]
Appearance	White to pale brown powder	[2]
Melting Point	222 °C	[4]
Boiling Point (Predicted)	423.8 ± 35.0 °C	[4]
Density (Predicted)	1.404 ± 0.06 g/cm ³	[4]
Solubility	Slightly soluble in water	[3]
pKa (Predicted)	Not available	
logP (Predicted for isomer)	-1.2 (for 2-Amino-3-(3-nitrophenyl)propanoic acid)	[5]

Experimental Protocols

One-Pot Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic Acid

A common and efficient method for the synthesis of **3-Amino-3-(2-nitrophenyl)propanoic acid** is a one-pot reaction involving o-nitrobenzaldehyde, malonic acid, and ammonium formate.

Materials:

- o-Nitrobenzaldehyde
- Malonic acid
- Ammonium formate
- Formic acid

- Concentrated hydrochloric acid
- 50% Potassium hydroxide solution
- Ethyl acetate
- Water
- Reaction flask with stirring and heating capabilities
- Standard laboratory glassware for extraction and filtration

Procedure:

- In a suitable reaction flask, combine o-nitrobenzaldehyde (0.135 mol), formic acid (0.539 mol), and malonic acid (0.176 mol).
- Stir the mixture at 45°C for 30 minutes.
- Add ammonium formate (0.338 mol) to the mixture.
- Increase the reaction temperature to 70°C and continue stirring for one hour.
- Further, increase the temperature to 95°C and stir for four hours.
- Add concentrated hydrochloric acid (50 mL) and maintain the temperature at 95°C for an additional hour.
- Cool the reaction mixture and add 25 mL of water.
- Wash the mixture twice with ethyl acetate (2 x 25 mL).
- Adjust the pH of the aqueous phase to 4.2 using a 50% potassium hydroxide solution to precipitate the solid product.
- Filter the precipitate under vacuum to obtain the yellow solid of **3-Amino-3-(2-nitrophenyl)propanoic acid**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of **3-Amino-3-(2-nitrophenyl)propanoic acid** involves reversed-phase HPLC with pre-column derivatization. This method is widely used for the separation and quantification of amino acids.

Instrumentation and Columns:

- A standard HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector is suitable.
- A C18 reversed-phase column is typically used for the separation of derivatized amino acids.

Reagents:

- HPLC-grade acetonitrile and water
- Buffer (e.g., sodium acetate)
- Derivatization agents:
 - o-phthalaldehyde (OPA) for primary amines
 - 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines (though the target compound is a primary amine, this is part of a standard amino acid analysis method).[\[6\]](#)

General Procedure (Adaptable for **3-Amino-3-(2-nitrophenyl)propanoic acid**):

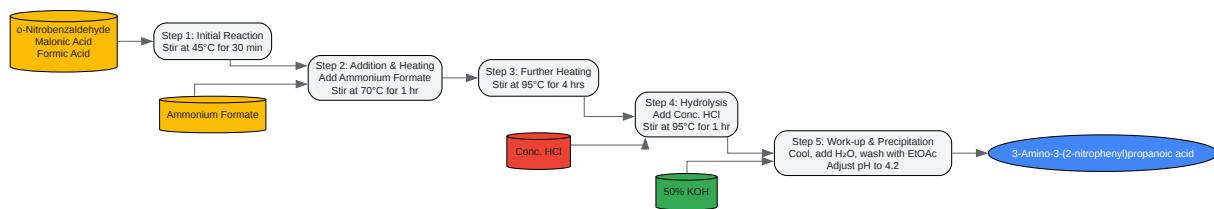
- Sample Preparation: Prepare a standard solution of **3-Amino-3-(2-nitrophenyl)propanoic acid** in a suitable solvent (e.g., dilute HCl).
- Automated Pre-column Derivatization:
 - The sample is mixed with a borate buffer to achieve a high pH.
 - OPA is then introduced to react with the primary amino group of the analyte.[\[6\]](#)

- Chromatographic Separation:
 - Inject the derivatized sample onto the C18 column.
 - Elute the compound using a gradient of an aqueous buffer and an organic solvent like acetonitrile. The gradient program should be optimized to achieve good separation from any impurities.
- Detection:
 - The OPA-derivatized amino acid can be detected by fluorescence.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot synthesis of **3-Amino-3-(2-nitrophenyl)propanoic acid**.



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Caption: One-pot synthesis of **3-Amino-3-(2-nitrophenyl)propanoic acid**.

Applications in Research and Development

3-Amino-3-(2-nitrophenyl)propanoic acid is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the amino group, carboxylic acid group, and the nitro-substituted aromatic ring provides multiple points for chemical modification.

One notable application is its use as a precursor for the synthesis of compounds with potential biological activity. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This makes it a key starting material for creating libraries of compounds for drug discovery screening.

Safety and Handling

As with any chemical reagent, **3-Amino-3-(2-nitrophenyl)propanoic acid** should be handled with appropriate safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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